Enhanced Lipophilicity (logP) vs. Non-Halogenated Parent Compound
Introduction of a 3-chloro substituent significantly increases lipophilicity compared to the non-halogenated Methyl 4-(aminomethyl)benzoate. The predicted logP for Methyl 4-(aminomethyl)-3-chlorobenzoate is 1.59 [1], whereas the non-chlorinated analog exhibits a logP of 0.93 [2]. This 71% increase in lipophilicity directly impacts passive membrane permeability and CNS penetration potential.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.59 |
| Comparator Or Baseline | Methyl 4-(aminomethyl)benzoate: logP = 0.93 |
| Quantified Difference | ΔlogP = +0.66 (+71%) |
| Conditions | Predicted values from computational models (ACD/Labs or similar). |
Why This Matters
Higher logP enhances membrane permeability, which is critical for CNS-targeted probe development or optimizing the oral bioavailability of derived pharmacophores.
- [1] ChemTradeHub. Methyl 4-(aminomethyl)-3-chlorobenzoate (CAS 940062-11-3) Properties. ChemTradeHub. View Source
- [2] MolBIC. Compound Information: methyl 4-(aminomethyl)benzoate. MolBIC IDRBLab CP0100530. View Source
